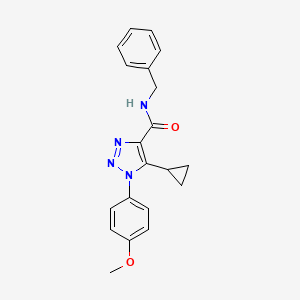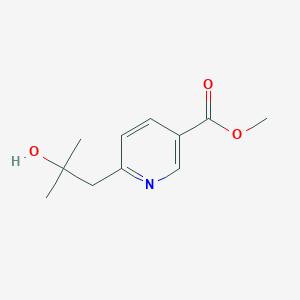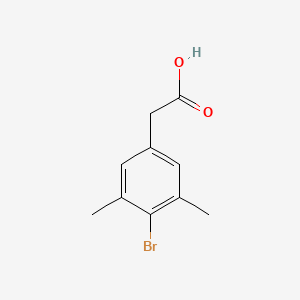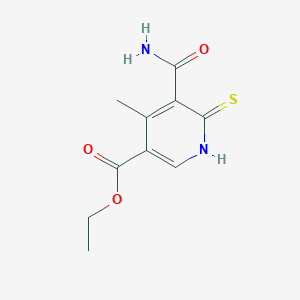![molecular formula C21H14BrF3N2O B2664620 4-(4-Bromophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole CAS No. 1935722-53-4](/img/structure/B2664620.png)
4-(4-Bromophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-Bromophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole” is a complex organic molecule. It contains several functional groups, including an imidazole ring, a furan ring, and a phenyl ring .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents . For instance, the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .Molecular Structure Analysis
The molecular structure of the compound can be determined using various spectroscopic techniques, such as NMR and IR . For example, the compound has been characterized by 1H, 13C, 11B, and 19F NMR spectroscopy .Chemical Reactions Analysis
The compound, due to its complex structure, can undergo various chemical reactions . For instance, the boronic acid group in the compound can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. For instance, the acidity of the compound can be evaluated by both spectrophotometric and potentiometric titrations .Aplicaciones Científicas De Investigación
Antiprotozoal Applications
A study focused on the synthesis of novel dicationic imidazo[1,2-a]pyridines, including compounds related to the specified chemical structure, showing strong DNA affinities and in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, which cause sleeping sickness and malaria, respectively. These compounds exhibited excellent antiprotozoal activity, highlighting their potential in treating protozoal infections (Ismail et al., 2004).
Antimicrobial and Antituberculosis Applications
Research on new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety, similar in structure to the specified compound, demonstrated promising antimicrobial activities against a range of bacterial and fungal pathogens. These compounds were also evaluated for their antituberculosis activity, showing potential as treatments for infectious diseases (Güzeldemirci & Küçükbasmacı, 2010).
Anticancer Applications
A study on the synthesis and cytotoxicity assessment of novel palladium(II) complexes of imidazole derivatives, related to the chemical structure , assessed their biological activity against chronic myelogenous leukemia cell lines. These complexes exhibited potential as chemotherapeutic agents, with additional exploration of their interactions and docking with human serum albumin suggesting a mechanism of action (Moghadam et al., 2016).
Molecular and Structural Analysis
Another aspect of research on compounds related to "4-(4-Bromophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole" involves detailed molecular and structural analysis to understand their properties and interactions at the atomic level. This includes studies on their crystal structures, quantum chemical analyses, and theoretical charge density analyses, which provide insights into their stability, reactivity, and potential for further modification (Sowmya et al., 2020).
Direcciones Futuras
The future directions in the study of this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Propiedades
IUPAC Name |
4-(4-bromophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrF3N2O/c1-12-19(13-6-8-14(22)9-7-13)27-20(26-12)18-11-10-17(28-18)15-4-2-3-5-16(15)21(23,24)25/h2-11H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOJMALNPJDKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide](/img/structure/B2664538.png)
![1'-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2664540.png)
![1-(Cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine](/img/structure/B2664541.png)
![2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2664543.png)
![N-(4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2664544.png)

![4-(2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2664546.png)
![2-(methylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2664547.png)
![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2664549.png)


![6-(4-Ethoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2664555.png)

